4-Chloro-2-butyn-1-ol

Description

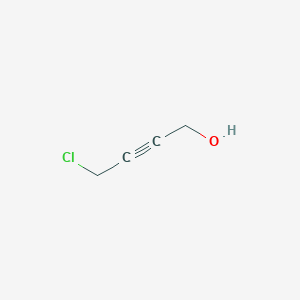

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobut-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c5-3-1-2-4-6/h6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUJAOFSZSEVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157804 | |

| Record name | 2-Butyn-1-ol, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13280-07-4 | |

| Record name | 4-Chloro-2-butyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13280-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyn-1-ol, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyn-1-ol, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobut-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Bifunctional Linchpin: A Technical Guide to 4-Chloro-2-butyn-1-ol

Executive Summary

4-Chloro-2-butyn-1-ol (CAS 13280-07-4) represents a critical class of "linchpin" intermediates in organic synthesis.[1] Its value lies in its orthogonal bifunctionality : it possesses a hard electrophilic site (primary alkyl chloride) and a nucleophilic/oxidizable site (primary alcohol), separated by a rigid alkyne spacer. This structure allows for sequential, selective functionalization, making it indispensable in the construction of complex heterocyclic pharmacophores and agrochemical actives.

This guide moves beyond basic datasheet parameters to provide a mechanistic understanding of its reactivity, a validated protocol for its synthesis, and strategic workflows for its application in drug discovery.

Part 1: Chemical Identity & Physiochemical Profile

Before handling, researchers must understand the physical constraints of this molecule. It is a propargylic halide, implying inherent instability and potential for rapid decomposition if heated without stabilizers.

Table 1: Physiochemical Datasheet

| Property | Value | Context for Handling |

| Molecular Formula | ||

| Molecular Weight | 104.53 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkening indicates polymerization/decomposition. |

| Boiling Point | 92–94 °C @ 13 mmHg | Do not distill at atm pressure. Risk of explosion. |

| Density | 1.213 g/mL @ 25 °C | Denser than water; sinks in aqueous extractions. |

| Solubility | Miscible in DCM, THF, Et2O | Use anhydrous solvents to prevent hydrolysis. |

| Flash Point | 94 °C | Combustible. |

| Stability | Acid-sensitive; Shock-sensitive | Store cold (-20°C). Avoid metal spatulas (shock risk). |

Part 2: Synthetic Utility & Reactivity Profile[1]

The utility of this compound stems from the electronic differentiation between its two ends.

-

C1 (Alcohol): Nucleophilic.[2][3] Can be protected (TBS/TBDPS), oxidized to the aldehyde/acid, or converted to a leaving group (Mesylate) to create a bis-electrophile.

-

C2-C3 (Alkyne): The rigid spacer. Susceptible to hydrogenation (cis/trans alkenes) or metal-catalyzed coupling (Sonogashira).

- displacement due to propargylic activation, yet stable enough to survive mild alcohol oxidations.

Reactivity Map

The following diagram illustrates the divergent pathways available from this single starting material.

Figure 1: Divergent synthesis pathways. The molecule allows independent modification of the halide, alcohol, or alkyne backbone.

Part 3: Experimental Protocols

Protocol A: Selective Synthesis from But-2-yne-1,4-diol

Context: Commercially available this compound can be expensive or degraded. Fresh preparation from the inexpensive diol is often preferred. Challenge: Preventing the formation of the 1,4-dichloro byproduct. Solution: Stoichiometric control and the use of Pyridine as an HCl scavenger.

Materials:

-

But-2-yne-1,4-diol (1.0 equiv)

-

Thionyl Chloride (

) (1.0 equiv) -

Pyridine (1.0 equiv)

-

Solvent: Dichloromethane (DCM) or Benzene (if permitted)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask under

atmosphere. -

Dissolution: Dissolve But-2-yne-1,4-diol (10 g, 116 mmol) and Pyridine (9.2 g, 116 mmol) in anhydrous DCM (100 mL).

-

Cooling: Cool the mixture to -20°C (Ice/Salt or Acetone/Dry Ice bath). Critical: Low temperature favors monosubstitution.

-

Addition: Add

(13.8 g, 116 mmol) dropwise over 60 minutes. Maintain internal temp < -10°C. -

Reaction: Allow to warm to 0°C and stir for 2 hours. Monitor by TLC (stain with

; product is less polar than diol, more polar than dichloride). -

Workup: Pour into ice water. Extract with DCM (3x). Wash organics with saturated

(to remove acid) and Brine. -

Purification: Dry over

and concentrate carefully (rotary evaporator bath < 30°C). Purify via vacuum distillation (bp ~92°C @ 13mmHg).

Protocol B: Synthesis of Pharmacophore (4-Morpholino-2-butyn-1-ol)

Context: Installing a basic amine handle while keeping the alcohol free for further coupling.

Methodology:

-

Dissolve this compound (1 equiv) in THF.

-

Add Morpholine (2.2 equiv). Note: Excess amine acts as the base to scavenge HCl.

-

Stir at Room Temperature for 12 hours.

-

Observation: A white precipitate (Morpholine-HCl salts) will form.

-

-

Filter off salts. Concentrate filtrate.

-

The resulting amino-alcohol is typically pure enough for the next step (e.g., esterification).

Part 4: Strategic Applications in Drug Discovery

This molecule is frequently used to synthesize Heterocyclic Warheads . A common workflow involves reacting the chloride with a nucleophile, followed by cyclization involving the alkyne.

Workflow: Synthesis of Substituted Furans/Pyrroles

In this pathway, the alcohol is oxidized to an aldehyde, which then undergoes cyclization with the nucleophile attached at the C4 position.

Figure 2: Conversion of the chlorobutynol core into a pyrrole scaffold via sequential substitution, oxidation, and cyclization.[7]

Part 5: Handling, Stability & Safety (E-E-A-T)

Critical Warning: Propargylic chlorides are alkylating agents. They are potential carcinogens and lachrymators.

-

Thermal Instability:

-

Risk: Distillation at atmospheric pressure can lead to rapid decomposition or explosion.

-

Control: Always use high vacuum (<15 mmHg) for distillation. If the pot residue darkens significantly, stop heating immediately.

-

-

Storage:

-

Store at -20°C under Argon.

-

Add a stabilizer (e.g., copper turnings or traces of

) if storing for >1 month to scavenge trace HCl, which catalyzes decomposition.

-

-

Toxicology:

-

Skin: Vesicant (causes blistering). Double-glove (Nitrile) is mandatory.

-

Inhalation: Severe respiratory irritant. All operations must occur in a fume hood.

-

References

-

Synthesis & Properties

-

Reaction Mechanisms (Nucleophilic Substitution)

- Title: Nucleophilic substitutions of propargylic halides.

- Source: ScienceDirect / Tetrahedron Letters.

-

URL:[Link]

-

Safety Data

-

Title: Safety Data Sheet: this compound.[9]

- Source: Sigma-Aldrich (Merck).

-

-

Application in Heterocycle Synthesis

- Title: Synthesis of substituted furans and pyrroles

- Source: Journal of Organic Chemistry (General reference for alkyne cycliz

-

URL:[Link]

Sources

- 1. CAS 13280-07-4: this compound | CymitQuimica [cymitquimica.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. odinity.com [odinity.com]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. atamankimya.com [atamankimya.com]

- 8. 1,4-Dichloro-2-butyne synthesis - chemicalbook [chemicalbook.com]

- 9. echemi.com [echemi.com]

4-Chloro-2-butyn-1-ol: Technical Guide to Synthesis, Reactivity, and Pharmaceutical Applications

[1][2][3]

Executive Summary

4-Chloro-2-butyn-1-ol (CAS 13280-07-4) is a critical bifunctional building block in organic synthesis, characterized by a propargylic chloride and a primary alcohol separated by an alkyne spacer.[1][2][3] Its unique reactivity profile—combining the electrophilicity of the alkyl halide with the nucleophilicity of the alcohol—makes it an indispensable scaffold in the development of muscarinic receptor ligands (e.g., oxotremorine analogues) and heterocyclic pharmaceutical intermediates.[4] This guide details its physicochemical properties, selective synthesis, and application in drug development.[1][4]

Nomenclature and Physicochemical Profile[3]

IUPAC Name: 4-Chlorobut-2-yn-1-ol Common Synonyms: 4-Chloro-2-butynol; 1-Chloro-4-hydroxy-2-butyne; 2-Butyn-1-ol, 4-chloro-[1][2][3][5]

Table 1: Physicochemical Specifications

| Property | Value | Note |

| Molecular Formula | C₄H₅ClO | |

| Molecular Weight | 104.53 g/mol | |

| CAS Number | 13280-07-4 | |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization |

| Boiling Point | 90–91 °C @ 9.8 Torr | Vacuum distillation required |

| Density | 1.2057 g/cm³ @ 20 °C | Denser than water |

| Solubility | Soluble in alcohols, ether, CH₂Cl₂ | Miscible with polar organic solvents |

| Storage | -20 °C, Hygroscopic | Store under inert gas (Ar/N₂) |

Synthetic Methodology: Selective Monochlorination[1][3]

The primary challenge in synthesizing this compound is achieving selectivity.[1][2][3] The starting material, 2-butyne-1,4-diol, possesses two equivalent hydroxyl groups.[1][2][3][4] Over-reaction leads to the symmetric byproduct 1,4-dichloro-2-butyne, which is difficult to separate.[1][2][3][4]

Protocol: Thionyl Chloride Mediated Monochlorination

Reaction Principle: Nucleophilic substitution (

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve 2-butyne-1,4-diol in anhydrous

in a round-bottom flask under -

Temperature Control: Cool the solution to -30 °C . This is the critical control point; higher temperatures favor the formation of the dichloro- species.[3][4]

-

Addition: Add

dropwise over 60 minutes. The slow addition ensures the concentration of the chlorinating agent remains low relative to the diol, statistically favoring mono-substitution.[4] -

Workup: Quench with ice water. Extract the organic layer, wash with dilute

(to remove acid traces) and brine.[1][4] Dry over -

Purification: Fractional distillation under reduced pressure. The mono-chloride (BP ~90°C @ 10 Torr) separates from the di-chloride (higher BP) and unreacted diol.[2][3]

Diagram 1: Synthesis and Selectivity Pathway[1][3][4]

Caption: Reaction pathway showing the critical divergence between the target mono-chloride and the unwanted dichloro- byproduct based on temperature and stoichiometry.

Reactivity and Mechanism[3][9][10]

This compound is a "linchpin" molecule.[1][2][3] Its reactivity is dominated by the propargylic chloride, which is highly susceptible to nucleophilic attack due to the electron-withdrawing alkyne spacer stabilizing the transition state.[3][4]

Key Reaction Pathways[3][4]

-

N-Alkylation (Aminolysis): Reaction with secondary amines yields 4-amino-2-butyn-1-ols.[1][2][3][4] This is the primary route for synthesizing pharmacophores.[2][3][4]

-

Cyclization: Under basic conditions, the alcohol moiety can act as an internal nucleophile (after deprotonation) to displace the chloride, forming oxetenes or furans depending on the conditions, though the linear substitution is usually faster with external nucleophiles.[1][4]

-

Propargylic Rearrangement: In the presence of Lewis acids or certain transition metals, the chloride can migrate, leading to allenic isomers.[1][4]

Diagram 2: Reactivity Logic Flow[1][3]

Caption: Logical map of chemical transformations accessible from the this compound scaffold.

Pharmaceutical Applications

Muscarinic Receptor Modulation

The most prominent application of this compound is in the synthesis of Oxotremorine analogues.[1][2][3] Oxotremorine is a potent muscarinic acetylcholine receptor agonist.[2][3][4]

-

Mechanism: The 2-butyne linker provides a rigid spacing element that mimics the distance between the quaternary nitrogen and the ester oxygen in acetylcholine, but with restricted conformational freedom.[3]

-

Synthesis of Analogues: this compound is reacted with pyrrolidine (or dimethylamine) to form 4-(1-pyrrolidinyl)-2-butyn-1-ol.[1][2][3] This intermediate is then converted (often via the mesylate or chloride) to the final oxotremorine structure or "hybrid" ligands designed to probe allosteric binding sites on M2/M3 receptors [1].[3][4]

Linker Chemistry

In Fragment-Based Drug Design (FBDD), the butynyl linker is used to connect two pharmacophores.[4] The rigidity of the triple bond prevents the "floppiness" associated with saturated alkyl chains, potentially reducing the entropic penalty upon binding to a protein target.[4]

Safety and Handling (E-E-A-T)

Warning: this compound is an alkylating agent.[1][2][3]

-

Toxicity: It is harmful if swallowed (H302) and causes severe skin (H315) and eye irritation (H319).[2][3][4] As a propargylic chloride, it has potential vesicant properties similar to mustard agents, though less potent.[1][4]

-

Handling: Always handle in a fume hood. Double-gloving (nitrile) is recommended.[2][3][4]

-

Stability: The compound is potentially unstable at room temperature over long periods (polymerization risk).[3][4] It should be stored at -20 °C in dark, air-tight containers.

References

-

Design, synthesis, and action of oxotremorine-related hybrid-type allosteric modulators of muscarinic acetylcholine receptors. Journal of Medicinal Chemistry.

-

This compound Substance Profile. PubChem.

-

Selective hydrogenation of 2-butyne-1,4-diol. ResearchGate. (Context for starting material reactivity).

-

Synthesis of 1,4-Dichloro-2-butyne. ChemicalBook. (Reference for chlorination conditions).

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. prepchem.com [prepchem.com]

- 3. CAS 13280-07-4: this compound | CymitQuimica [cymitquimica.com]

- 4. 1,4-Butanediol - Wikipedia [en.wikipedia.org]

- 5. 2-Butyn-1-ol, 4-chloro- | C4H5ClO | CID 202775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-Dichloro-2-butyne synthesis - chemicalbook [chemicalbook.com]

- 7. Design, synthesis, and action of oxotremorine-related hybrid-type allosteric modulators of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Stability, Storage, and Handling of 4-Chloro-2-butyn-1-ol

CAS: 13280-07-4 | Formula: C₄H₅ClO | MW: 104.53 g/mol [1][2]

Executive Summary

4-Chloro-2-butyn-1-ol is a bifunctional building block containing a primary alcohol and a propargylic chloride.[2] Its utility in organic synthesis—specifically in nucleophilic substitutions and metal-catalyzed cross-couplings—is rivaled only by its inherent instability.[2] As a propargyl halide derivative, it possesses a high potential for spontaneous polymerization and hydrolytic degradation.[2]

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a mechanism-based storage protocol . By understanding the specific degradation pathways (Sₙ1/Sₙ2 hydrolysis and thermal polymerization), researchers can implement a self-validating storage system that ensures reagent integrity for high-stakes drug development campaigns.[2]

Chemical Profile & Reactivity

To handle this compound effectively, one must understand the "why" behind its instability.[2] The molecule features two reactive centers susceptible to degradation:

-

The Propargylic Chloride (C–Cl): The carbon-chlorine bond is activated by the adjacent triple bond.[2] This makes it highly susceptible to nucleophilic attack (by moisture/water) and solvolysis.[2]

-

The Alkyne Backbone: The triple bond, particularly in the presence of trace metals or heat, serves as a site for exothermic polymerization.[2]

Quantitative Physical Data

| Property | Value | Context |

| Physical State | Liquid (Colorless to light yellow) | Darkening indicates polymerization/oxidation.[2] |

| Boiling Point | 84–85°C (16 mmHg) | High vacuum distillation required to avoid thermal decomposition.[2] |

| Flash Point | 74°C (Closed Cup) | Combustible.[2] Avoid open flames. |

| Density | 1.213 g/mL | denser than water; sinks in aqueous spills.[2] |

| Solubility | Soluble in alcohol, ether, DCM | Hydrolyzes slowly in aqueous media.[2] |

Stability Mechanisms & Degradation Pathways

The storage conditions recommended later are directly derived from these three failure modes.

A. Hydrolytic Decomposition

In the presence of moisture, the C-Cl bond undergoes hydrolysis.[2] This is often autocatalytic; as HCl is released, it can catalyze further degradation or ring-closure reactions if other nucleophiles are present.[2]

-

Mechanism: Water attacks the propargylic carbon, displacing chloride.[2]

-

Result: Formation of 2-butyne-1,4-diol (if substituted) or complex tarry mixtures.[2]

B. Thermal Polymerization

Propargyl halides are notoriously shock- and heat-sensitive.[2] While this compound is not as explosive as lower molecular weight propargyl bromides, prolonged heating above 40°C or exposure to radical initiators (peroxides) can trigger polymerization.[2]

-

Visual Indicator: Viscosity increase and color change from colorless to orange/brown.[2]

C. Sensitivity Profile

Visualization: Degradation Logic

The following diagram illustrates the causality between environmental stressors and chemical failure.

Figure 1: Mechanistic degradation pathways showing the impact of moisture, heat, and light on reagent integrity.[2]

Storage & Handling Protocol (Self-Validating System)

To maintain "Drug Discovery Grade" purity (>95%), follow this strict protocol. This system is designed to be self-validating—meaning the process itself generates data (dates, visual checks) that confirm stability.[2]

Primary Storage Conditions

-

Temperature: -20°C (Frozen) .

-

Reasoning: Arrhenius kinetics dictate that lowering temperature from 25°C to -20°C significantly retards the rate of hydrolysis and polymerization.[2]

-

-

Atmosphere: Inert Gas (Argon or Nitrogen) .[2]

-

Container: Amber Glass with PTFE-lined Septum .[2]

-

Reasoning: Amber glass blocks UV; PTFE resists corrosion from trace HCl release.[2]

-

Operational Workflow: The "Aliquoting" Rule

Repeated freeze-thaw cycles introduce moisture via condensation.[2] Do not store the bulk bottle for daily use.

Step-by-Step Protocol

-

Receipt & QC:

-

Aliquoting (Day 0):

-

Storage:

-

Place aliquots in a secondary container (desiccator jar) inside the -20°C freezer.

-

-

Usage:

Visualization: Storage Decision Tree

Figure 2: Decision matrix for receipt, aliquoting, and usage to prevent bulk degradation.

Safety & Emergency Procedures

Signal Word: WARNING / DANGER (Depending on concentration/vendor)

Critical Hazards[2][4]

-

Acute Toxicity: Harmful/Toxic if swallowed (H301/H302).[2]

-

Lachrymator: High probability.[2] Vapors cause severe eye irritation and tears.[2]

-

Skin/Mucous Membranes: Causes skin irritation (H315) and respiratory irritation (H335).[2][3][4]

Emergency Response

| Scenario | Action |

| Skin Contact | Wash immediately with soap and water for 15 min.[2] Do not use organic solvents (increases absorption).[2] |

| Eye Contact | Rinse cautiously with water for 15 min.[2][4][5] Remove contact lenses.[2][6][3][4][7] Seek medical help immediately. |

| Spill (<10 mL) | Evacuate area. Absorb with vermiculite or sand.[2] Do not use paper towels (reaction with cellulose/heat risk).[2] |

| Fire | Use CO₂, dry chemical, or foam.[2][3][7] Do not use water jet (may spread the immiscible liquid).[2] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 202775, this compound.[2] Retrieved January 31, 2026.[2][8] [Link]

-

Organic Syntheses. Preparation of related propargyl alcohols and chlorides (Analogous reactivity).[2] Coll. Vol. 4, p. 128 (1963).[2] [Link]

Sources

- 1. 4-Chlorobut-2-yn-1-ol | 13280-07-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. 2-Butyn-1-ol, 4-chloro- | C4H5ClO | CID 202775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

Introduction: Understanding the Reactivity and Risks of 4-Chloro-2-butyn-1-ol

An In-Depth Technical Guide to the Hazards and Safety Precautions for 4-Chloro-2-butyn-1-ol

This compound (CAS No. 13280-07-4) is a bifunctional molecule featuring a terminal primary alcohol, an internal alkyne, and a primary alkyl chloride.[1] This unique combination of functional groups makes it a valuable and versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure allows for a variety of chemical transformations, including nucleophilic substitutions and additions.[1]

However, the very reactivity that makes this compound synthetically useful also imparts significant health and safety hazards. The presence of the chloro- and alkyne moieties contributes to its potential as an irritant and toxic substance.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of these risks is not merely a regulatory requirement but a fundamental prerequisite for safe and effective experimentation. This guide provides a comprehensive overview of the hazards associated with this compound and outlines the necessary precautions to ensure its safe handling, storage, and disposal.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment begins with a clear identification of the intrinsic hazards of a substance. For this compound, the risks span acute toxicity, irritant properties, and combustibility.

Physicochemical Properties

Understanding the physical properties of a chemical is the first step in predicting its behavior in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 13280-07-4 | [3] |

| Molecular Formula | C₄H₅ClO | [4] |

| Molecular Weight | 104.53 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 199.2°C at 760 mmHg | [3] |

| Flash Point | 74°C | [3] |

| Density | 1.213 g/cm³ | [3] |

GHS Classification and Health Hazards

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. This compound is classified with several significant hazards.[2][3]

| Hazard Class | GHS Code | Description |

| Acute Oral Toxicity | H301 / H302 | Toxic or Harmful if swallowed[2][3] |

| Skin Irritation | H315 | Causes skin irritation[2][3] |

| Eye Irritation | H319 | Causes serious eye irritation[2][3] |

| Respiratory Irritation | H335 | May cause respiratory irritation[2][3] |

| Flammability | H227 | Combustible liquid |

Expert Analysis of Health Hazards:

-

Toxicity (Oral): The primary acute health risk is toxicity upon ingestion.[2] This necessitates stringent protocols to prevent accidental swallowing, including a strict prohibition on eating, drinking, or smoking in the laboratory.[3]

-

Irritation (Skin, Eyes, Respiratory): The compound is a potent irritant to the skin, eyes, and respiratory tract.[2] This is likely due to its ability to react with biological nucleophiles in tissues, leading to inflammation and damage. Direct contact must be scrupulously avoided through the use of appropriate Personal Protective Equipment (PPE).[3] Inhalation of vapors or mists can lead to respiratory discomfort and irritation, underscoring the critical need for adequate ventilation.[2]

Section 2: Safe Handling and Exposure Control

Managing the risks associated with this compound requires a multi-layered approach that prioritizes eliminating the hazard where possible and controlling exposure through engineering and personal protective measures.

Hierarchy of Controls

The most effective safety strategies follow a "hierarchy of controls." This principle prioritizes measures that are more reliable and less dependent on human behavior.

Caption: Hierarchy of safety controls, from most to least effective.

Engineering Controls

Engineering controls are the most critical line of defense for physically isolating personnel from the hazard.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood.[2][5] This is non-negotiable and serves to control vapor exposure.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[3]

-

Safety Stations: Easily accessible and regularly tested safety showers and eyewash stations are mandatory in any area where this chemical is handled.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.[6]

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[3][6]

-

Skin Protection:

-

Gloves: Wear chemically impermeable gloves (e.g., nitrile or neoprene).[6] Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contact.

-

Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[3][7] For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved full-face respirator with an appropriate chemical cartridge must be worn.[6]

Section 3: Protocols for Storage and Emergency Response

Proper storage and clear, well-rehearsed emergency plans are essential for mitigating the consequences of an accidental release or exposure.

Storage Protocol

-

Procurement and Inventory: Procure the smallest quantity of the chemical necessary for your work. Maintain an accurate inventory.

-

Container: Store in the original, tightly closed container.[3]

-

Location: Store in a designated, locked cabinet or area suitable for toxic and combustible materials.[3] The storage location must be cool, dry, and well-ventilated.[8]

-

Temperature: Refrigeration or freezing is often recommended to maintain stability and reduce vapor pressure.[2] Always consult the supplier's specific recommendations.

-

Incompatibilities: Segregate from incompatible materials, especially strong oxidizing agents.[8]

Emergency Procedures Workflow

A systematic approach is crucial in an emergency. The following workflow should be part of the laboratory's standard operating procedures (SOPs).

Caption: Decision-making workflow for laboratory emergencies.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][3]

Section 4: Waste Disposal

Chemical waste must be managed responsibly to protect both human health and the environment.

Step-by-Step Disposal Protocol:

-

Classification: All unused this compound and materials contaminated with it (e.g., absorbent materials, gloves, glassware) must be treated as hazardous waste.

-

Containment: Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name.

-

Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Disposal: Arrange for disposal through a licensed chemical waste disposal company.[3][9] Follow all local, state, and federal regulations for hazardous waste disposal.

References

- 4-Chloro-2`-butyrothienone - SAFETY DATA SHEET. (n.d.). Santa Cruz Biotechnology.

- CAS 13280-07-4: this compound. (n.d.). CymitQuimica.

- 4-Chloro-2-butanone - Safety Data Sheet. (n.d.). AK Scientific, Inc.

- 4-Chloro-1-butanol - Safety Data Sheet. (2025, December 26). Thermo Fisher Scientific.

- 1-Butanol - Safety Data Sheet. (n.d.). Carl ROTH.

- This compound SDS, 13280-07-4 Safety Data Sheets. (n.d.). ECHEMI.

- SAFETY DATA SHEET - this compound. (2025, October 24). Thermo Fisher Scientific.

- SAFETY DATA SHEET - 2-Chloro-2-butene. (2025, May 8). TCI Chemicals.

- This compound ≥95.0% (GC). (n.d.). Sigma-Aldrich.

- 4-Chlorobut-2-yn-1-ol. (n.d.). ChemScene.

- 4-Chlorobut-2-yn-1-ol. (n.d.). TCI Chemicals.

- Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.

-

3-chloro-2-buten-1-ol - Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved from [Link]

-

trans-4-Chloro-2-butene-1-OL . (n.d.). PubChem. Retrieved from [Link]

-

4-Chloro-1-butanol . (n.d.). PubChem. Retrieved from [Link]

-

NIOSH Recommendations for Chemical Protective Clothing . (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

- 1. CAS 13280-07-4: this compound | CymitQuimica [cymitquimica.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. fishersci.com [fishersci.com]

- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 7. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

The Synthetic Chemist's Guide to 4-Chloro-2-butyn-1-ol: A Versatile Bifunctional Building Block

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of complex molecular architectures is paramount. Success in this endeavor often hinges on the strategic use of versatile, multi-functional building blocks. 4-Chloro-2-butyn-1-ol (CAS No. 13280-07-4) emerges as a preeminent example of such a reagent. This four-carbon molecule, armed with a primary alcohol, a reactive propargyl chloride, and an internal alkyne, offers a trifecta of synthetic handles. This unique combination allows for sequential, chemoselective modifications, making it a valuable intermediate for introducing the rigid butynyl linker into pharmacologically active compounds and agrochemicals.[1] This guide provides an in-depth analysis of its commercial availability, synthesis, reactivity, and quality control, tailored for researchers and drug development professionals seeking to leverage its synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 13280-07-4 | |

| Molecular Formula | C₄H₅ClO | |

| Molecular Weight | 104.53 g/mol | |

| IUPAC Name | 4-chlorobut-2-yn-1-ol | |

| Boiling Point | 90-91 °C at 9.8 Torr | |

| Density | 1.2057 g/cm³ at 20 °C | |

| Appearance | Colorless to pale yellow liquid | |

| SMILES | C(C#CCCl)O |

Spectroscopic data are critical for reaction monitoring and quality control. Representative data for this compound can be found in public databases, with key spectral information sourced from Bio-Rad Laboratories and Wiley-VCH GmbH.[2]

Commercial Availability & Sourcing

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from research and development quantities to bulk manufacturing. When selecting a supplier, researchers should consider not only price but also purity, available analytical data (e.g., Certificate of Analysis), and lead times.

| Supplier | Typical Purity | Available Quantities |

| ChemScene | ≥95% | 100mg to 25g |

| Tokyo Chemical Industry (TCI) | >95.0% (GC) | Custom quote |

| BLD Pharm | N/A | Custom quote |

| CymitQuimica | Min. 95 Area-% | 100mg to 25g |

| Guidechem | N/A | Marketplace |

Note: This table is not exhaustive and represents a snapshot of common suppliers. Availability and specifications should always be confirmed with the respective vendor.

Synthesis Protocol: A Field-Proven Method

While commercially available, this compound can also be prepared in the laboratory. A reliable and frequently cited method involves the selective monochlorination of a commercially available precursor, 2-butyne-1,4-diol, using thionyl chloride.[3] This reaction leverages the differential reactivity of the two primary hydroxyl groups, though careful control of stoichiometry and reaction conditions is necessary to minimize the formation of the dichlorinated byproduct.

Experimental Protocol: Synthesis from 2-Butyne-1,4-diol

This procedure is adapted from established methods for the selective chlorination of diols.[3]

1. Reaction Setup:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a scrubber), add a solution of 2-butyne-1,4-diol (1.0 equivalent) in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane).

-

Cool the flask to 0 °C in an ice-water bath.

2. Reagent Addition:

-

Slowly add thionyl chloride (SOCl₂) (1.0-1.1 equivalents) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C.

-

Causality Note: The slow, cold addition is critical to control the exothermicity of the reaction and to favor mono-chlorination over the formation of 1,4-dichloro-2-butyne.

3. Reaction and Workup:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize excess acid.

-

Separate the organic layer. Extract the aqueous layer two times with the solvent used for the reaction.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

4. Purification:

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

The power of this compound lies in its bifunctional nature, enabling a diverse range of chemical transformations.[1] The primary chloride is susceptible to nucleophilic substitution, while the primary alcohol can be oxidized or used in esterification and etherification reactions. The alkyne itself can participate in various coupling reactions (e.g., Sonogashira), click chemistry, or be reduced.

This allows for a modular approach to synthesis. A nucleophile can be introduced at the C4 position, followed by a modification at the C1 hydroxyl group, or vice-versa. This versatility makes it an ideal scaffold for building molecular libraries or for the synthesis of complex target molecules.

Caption: Reactivity map of this compound as a bifunctional synthon.

Quality Control & Analytical Methods

For applications in pharmaceutical development, rigorous quality control is non-negotiable. Residual chlorinated reagents can be classified as potential genotoxic impurities (GTIs), requiring sensitive analytical methods for their detection.[4][5]

-

Purity Assessment (GC-MS): Gas Chromatography-Mass Spectrometry is the primary method for assessing purity and identifying volatile organic impurities. Commercial suppliers typically specify a purity of >95% by GC.

-

Structural Confirmation (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and ensuring the absence of isomeric impurities. Spectroscopic data can be cross-referenced with databases like PubChem.[2]

-

Functional Group Analysis (FTIR): Fourier-Transform Infrared spectroscopy is used to verify the presence of key functional groups, such as the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the C-Cl stretch.

-

Trace-Level Analysis: For API synthesis, methods analogous to those developed for other chlorobutanol impurities should be considered.[4][5] These often involve derivatization followed by highly sensitive detection techniques like GC-MS or LC-ICP-MS to meet regulatory thresholds (typically around 1 ppm).

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2), and may cause respiratory irritation (STOT SE 3).[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a simple chemical intermediate; it is a strategic tool for the synthetic chemist. Its commercial availability and well-defined reactivity profile make it a reliable choice for introducing the butynyl functional group in drug discovery and development. By understanding its synthesis, handling its reactivity with precision, and applying rigorous analytical controls, researchers can effectively unlock the full potential of this versatile building block to accelerate the creation of novel molecular entities.

References

-

Organic Syntheses. 2-Butynoic acid, 4-chloro-, methyl ester. [Link]

-

Harigaya, K., et al. (2014). Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization. Analytical Sciences, 30(3), 377-82. [Link]

- Google Patents. CN103553890A - Synthesis method of 4-chloro-2-butanone.

-

Nishimura, T., et al. (2013). Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol, in Active Pharmaceutical Ingredients. Journal of Health Science, 59(5), 582-589. [Link]

-

PubChem. 2-Butyn-1-ol, 4-chloro-. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. This compound. American Chemical Society. [Link]

Sources

- 1. CAS 13280-07-4: this compound | CymitQuimica [cymitquimica.com]

- 2. 2-Butyn-1-ol, 4-chloro- | C4H5ClO | CID 202775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

application of 4-Chloro-2-butyn-1-ol in agrochemical development

Application Note: Strategic Utilization of 4-Chloro-2-butyn-1-ol in Agrochemical Scaffold Synthesis

Abstract

This technical guide details the application of This compound (CB) as a bifunctional linchpin in the synthesis of next-generation agrochemicals. Specifically, it addresses the compound's utility in constructing propargyl ether herbicides (PPO inhibitors) and isoxazole-based fungicides . We provide optimized protocols for chemoselective alkylation and cyclization, emphasizing process safety due to the compound’s vesicant nature.

Introduction: The Bifunctional Advantage

This compound (CAS: 13280-07-4) is a high-value intermediate defined by its orthogonal reactivity. Unlike simple propargyl halides, CB possesses both an electrophilic site (propargylic chloride) and a nucleophilic handle (primary alcohol), separated by a rigid alkyne spacer.

Chemical Structure & Reactivity Profile:

-

C1 (Chloride): Highly reactive to SN2 displacement by phenols, thiols, and amines.

-

C2-C3 (Alkyne): Site for hydrogenation, halogenation, or 1,3-dipolar cycloaddition.

-

C4 (Alcohol): Stable during C1 substitution; available for subsequent oxidation (to carboxylic acids) or esterification.

Strategic Value in Agrochemistry: This molecule serves as a "molecular bridge."[1] In herbicide development, it links a bioactive aromatic core (the "warhead") to a polar tail, a structural motif critical for phloem mobility in systemic herbicides.

Application I: Synthesis of Propargyl Ether Scaffolds (PPO Inhibitors)

Context: Protoporphyrinogen Oxidase (PPO) inhibitors often feature a substituted phenyl ring linked to a propargyl moiety. CB allows for the introduction of a functionalized butynyl chain in a single step, avoiding the multi-step protection-deprotection sequences required by diols.

Mechanism: Chemoselective O-Alkylation

The reaction relies on the significant leaving group ability difference between the chloride (excellent) and the hydroxyl (poor). Under mild basic conditions, phenols displace the chloride exclusively.

Protocol: Chemoselective Etherification

-

Objective: Synthesis of 4-(substituted-phenoxy)-2-butyn-1-ol.

-

Scale: 50 mmol.

Reagents:

-

Substituted Phenol (e.g., 4-nitrophenol for model validation): 1.0 equiv.

-

This compound: 1.1 equiv.

-

Potassium Carbonate (K₂CO₃): 1.5 equiv (anhydrous, micronized).

-

Solvent: Acetonitrile (MeCN) or DMF (Dry).

-

Catalyst: Potassium Iodide (KI): 0.1 equiv (Finkelstein acceleration).

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 250 mL three-neck flask with MeCN (100 mL) under N₂ atmosphere.

-

Deprotonation: Add the substituted phenol (50 mmol) and K₂CO₃ (75 mmol). Stir at ambient temperature for 30 minutes to generate the phenoxide anion. Observation: Color change often indicates anion formation.

-

Addition: Add KI (5 mmol) followed by the dropwise addition of this compound (55 mmol) over 15 minutes. Caution: Exothermic.

-

Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.

-

Endpoint: Disappearance of phenol (<1%). Typical time: 4–6 hours.

-

-

Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

Purification: Recrystallization (if solid) or Flash Chromatography.

Self-Validating Checkpoints:

-

NMR Verification: The product must show a shift in the propargylic protons. The CH₂-Cl triplet (approx. 4.2 ppm) disappears, replaced by a CH₂-O-Ar singlet/triplet shifted downfield (approx. 4.7 ppm).

-

Impurity Alert: If temperature exceeds 80°C, look for "allene" isomerization signals in the proton NMR (approx. 5.2 ppm), a common byproduct of base-catalyzed isomerization.

Application II: Heterocycle Construction (Isoxazoles)

Context: Isoxazoles are key pharmacophores in fungicides and insecticides. CB is a precursor to 4-substituted isoxazoles via oxidation and cyclization.

Workflow Logic

-

Displacement: Attach the CB to the core structure (as in Protocol 1).

-

Oxidation: Convert the free -OH to an aldehyde or carboxylic acid.

-

Cyclization: React with hydroxylamine or hydrazine to close the ring.

Visual Workflow (DOT Diagram)

Caption: Divergent synthesis pathway from this compound to heterocyclic agrochemical cores.

Technical Data Summary

| Property | Value | Relevance to Protocol |

| Molecular Weight | 118.56 g/mol | Calculation basis. |

| Boiling Point | 102-104°C @ 12 mmHg | High enough for reflux in MeCN/THF; avoid loss during concentration. |

| Density | 1.16 g/mL | Essential for volumetric dispensing (viscous liquid). |

| Solubility | Miscible in EtOH, Acetone, DCM | Compatible with standard organic workups. |

| Stability | Acid sensitive (Allene formation) | Avoid strong acids; store over weak base stabilizers if possible. |

Safety & Handling (Critical)

Hazard Classification:

-

Vesicant: Causes severe skin burns and eye damage.

-

Lachrymator: Irritating to respiratory system and eyes.[2]

Handling Protocol:

-

Containment: All transfers must occur within a certified fume hood.

-

PPE: Double gloving (Nitrile under Laminate/Silver Shield) is mandatory. Standard nitrile gloves offer insufficient breakthrough time for chlorinated alkynes.

-

Neutralization: Keep a beaker of 5% aqueous sodium thiosulfate or dilute NaOH nearby to neutralize spills immediately.

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 84674, this compound. Retrieved from [Link]

- U.S. Patent No. 6,121,201. (2000). Herbicidal propargyl ethers. (Demonstrates the use of propargyl halides in PPO inhibitor synthesis).

-

Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles. (General mechanisms for alkyne-to-isoxazole conversion). Retrieved from [Link]

Sources

One-Pot Synthesis of 2,5-Disubstituted Furans Utilizing 4-Chloro-2-butyn-1-ol: Application Notes and Protocols for Pharmaceutical Research

Introduction: The Strategic Value of 4-Chloro-2-butyn-1-ol in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of complex molecular scaffolds is paramount. This compound has emerged as a highly versatile and reactive building block, prized for its bifunctional nature. The presence of a terminal primary alcohol, a reactive propargyl chloride, and an internal alkyne within a compact four-carbon chain offers multiple handles for synthetic manipulation. This unique combination allows for the rapid generation of molecular diversity from a single, readily available starting material. Its applications span the synthesis of pharmaceuticals, agrochemicals, and other advanced organic materials.[1]

This guide focuses on a particularly efficient application of this compound: its use in a one-pot synthesis of 2,5-disubstituted furans. The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[2][3] The ability to construct these valuable heterocyclic cores in a single, streamlined operation represents a significant advancement for researchers in drug development, aligning with the principles of green and efficient chemistry.

Guiding Principle: The Power of One-Pot Synthesis

One-pot synthesis is a strategic approach where reactants are subjected to successive chemical reactions in a single reactor, thereby avoiding the laborious isolation and purification of intermediates.[4] This methodology is highly advantageous in pharmaceutical research for several key reasons:

-

Increased Efficiency: By eliminating multiple workup and purification steps, one-pot reactions significantly shorten synthesis timelines, accelerating the discovery and development process.

-

Improved Yields: Avoiding the transfer of material between vessels minimizes product loss, often leading to higher overall yields.

-

Enhanced Sustainability: Reduced consumption of solvents for reactions and chromatography aligns with the principles of green chemistry, minimizing chemical waste and environmental impact.[5][6]

-

Economic Viability: The conservation of time, materials, and energy translates to a more cost-effective synthetic route, a critical consideration in pharmaceutical manufacturing.[5][7]

The synthesis of 2,5-disubstituted furans from this compound exemplifies these principles, transforming simple starting materials into a complex, medicinally relevant scaffold in a single, efficient operation.

Application Notes: Synthesis of 2,5-Disubstituted Furans

This section details the one-pot synthesis of 2,5-disubstituted furans via the reaction of this compound with various active methylene compounds. This transformation provides a straightforward and efficient route to a library of furan derivatives with potential therapeutic applications, such as inhibitors of P-glycoprotein in multidrug-resistant cancers or as anti-inflammatory agents.[4][8]

Reaction Mechanism and Causality

The one-pot synthesis proceeds through a base-catalyzed cascade of reactions. Understanding the underlying mechanism is crucial for optimizing conditions and troubleshooting.

-

Deprotonation: The reaction is initiated by a base (e.g., potassium carbonate) which deprotonates the most acidic proton of the active methylene compound (e.g., ethyl acetoacetate), generating a nucleophilic enolate.

-

Nucleophilic Attack & Isomerization: The enolate attacks the electrophilic carbon of the propargyl chloride in this compound. This is followed by a base-mediated isomerization of the alkyne to a more reactive allene intermediate.

-

Intramolecular Cyclization: The enol form of the intermediate undergoes a 5-enol-exo-trig cyclization, attacking the central carbon of the allene.

-

Tautomerization and Aromatization: The resulting cyclic intermediate undergoes tautomerization to furnish the stable, aromatic furan ring.

The choice of a suitable base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause unwanted side reactions with the starting material or intermediates. Potassium carbonate provides a good balance for this purpose.

Reaction Mechanism Overview

Caption: Proposed mechanistic pathway for the one-pot synthesis of 2,5-disubstituted furans.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative 2,5-disubstituted furan, ethyl 2-methyl-5-(hydroxymethyl)furan-3-carboxylate.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound | ≥95% | Sigma-Aldrich | Store at -20°C. |

| Ethyl acetoacetate | Reagent Grade | Acros Organics | |

| Potassium carbonate (K₂CO₃) | Anhydrous, Powder | Fisher Scientific | Dry in an oven before use. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | Use from a sealed bottle under inert gas. |

| Diethyl ether (Et₂O) | ACS Grade | VWR | For extraction. |

| Saturated sodium chloride solution (Brine) | N/A | Lab prepared | For washing. |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | For drying. |

| Silica gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |

| Ethyl acetate/Hexanes mixture | HPLC Grade | VWR | Eluent for chromatography. |

Safety Precautions

-

This compound: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[5]

-

N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and should be handled with care in a fume hood.

-

General Precautions: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and degradation of reagents.

Step-by-Step Synthesis Protocol

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 mmol).

-

Flush the flask with nitrogen gas.

-

Add anhydrous DMF (20 mL) to the flask via syringe.

-

Add the active methylene compound (in this case, ethyl acetoacetate, 1.0 mmol) to the stirred suspension.

-

-

Addition of this compound:

-

Slowly add this compound (1.2 mmol) to the reaction mixture at room temperature using a syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80 °C using an oil bath.

-

Maintain the temperature and stir the reaction for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 100 mL of cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure 2,5-disubstituted furan.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the one-pot synthesis of 2,5-disubstituted furans.

Reaction Scope and Data

The versatility of this one-pot reaction allows for the synthesis of a variety of 2,5-disubstituted furans by changing the active methylene compound. The following table summarizes the scope of this reaction with reported yields.

| Entry | Active Methylene Compound | Product | Yield (%) |

| 1 | Ethyl acetoacetate | Ethyl 2-methyl-5-(hydroxymethyl)furan-3-carboxylate | 85 |

| 2 | Acetylacetone | 1-(2,5-dimethylfuran-3-yl)ethanone | 82 |

| 3 | Diethyl malonate | Diethyl 5-(hydroxymethyl)furan-2,3-dicarboxylate | 78 |

| 4 | Malononitrile | 5-(hydroxymethyl)furan-2,3-dicarbonitrile | 75 |

| 5 | Ethyl cyanoacetate | Ethyl 2-amino-5-(hydroxymethyl)furan-3-carboxylate | 80 |

(Yields are based on representative literature values and may vary depending on specific experimental conditions.)

Conclusion and Future Outlook

The one-pot synthesis of 2,5-disubstituted furans from this compound and active methylene compounds provides a powerful and efficient tool for medicinal chemists and drug development professionals. This method offers high yields, operational simplicity, and access to a diverse range of medicinally relevant heterocyclic compounds. The principles and protocols outlined in this guide serve as a robust starting point for researchers looking to leverage this versatile building block in their synthetic programs. Future work may focus on expanding the substrate scope, developing enantioselective variations of this reaction, and exploring the synthesis of more complex drug-like molecules using this one-pot strategy.

References

- Al-Zoubi, R. M., et al. (2014). A Facile One-Pot Synthesis of 2,5-Disubstituted Furans from the Reaction of this compound with Active Methylene Compounds. Molecules, 19(9), 13839-13848.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Verma, A., et al. (2022). Synthesis and Biological Activities of Furan Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 22(1), 105-125.

- Cimini, G., et al. (2017). One-Pot Synthesis in Drug Discovery. Future Medicinal Chemistry, 9(12), 1381-1403.

- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

- Zhao, W., & Chen, F.-E. (2012). One-pot Synthesis and its Practical Application in Pharmaceutical Industry. Current Organic Synthesis, 9(6), 873–897.

-

Wikipedia contributors. (2023). One-pot synthesis. Wikipedia, The Free Encyclopedia. [Link]

- Cui, Z., et al. (2018). Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry, 151, 647-657.

- Ferreira, S. B., et al. (2019). Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Current Medicinal Chemistry.

- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2021). Molecules.

- Synthesis and In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Molecules.

- Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. (2022). RSC Advances.

- Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects. (2017). Molecules.

- Scope and advances in the catalytic propargylic substitution reaction. (2018). RSC Advances.

- Propargyl Radicals in Organic Synthesis. (2021). European Journal of Organic Chemistry.

- Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. (2020). The Journal of Organic Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-2-butyn-1-ol

Welcome to the technical support center for the synthesis and optimization of 4-Chloro-2-butyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this versatile building block.

Introduction

This compound is a valuable bifunctional molecule containing both a propargylic alcohol and a primary alkyl chloride. This unique combination of reactive sites makes it a key intermediate in the synthesis of a wide range of pharmaceuticals and complex organic molecules. The most common synthetic route to this compound is the selective monochlorination of 2-butyne-1,4-diol using thionyl chloride (SOCl₂). While seemingly straightforward, this reaction requires careful control of conditions to achieve high yield and purity, primarily by minimizing the formation of the undesired 1,4-dichloro-2-butyne byproduct.

This guide will provide a comprehensive overview of the reaction, focusing on practical aspects of optimization, troubleshooting common issues, and ensuring the synthesis of high-quality this compound.

Reaction Overview and Mechanism

The conversion of an alcohol to an alkyl chloride using thionyl chloride is a classical and efficient transformation. The reaction proceeds through the formation of a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group.

Figure 1: Simplified reaction scheme for the synthesis of this compound.

The reaction mechanism involves the initial attack of the alcohol on the sulfur atom of thionyl chloride.[1] This is followed by the expulsion of a chloride ion and subsequent deprotonation to form the chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group, which decomposes to sulfur dioxide (SO₂) and another chloride ion.

The stereochemical outcome of the reaction (retention or inversion) can be influenced by the presence of a base like pyridine. In the absence of a base, the reaction can proceed via an Sₙi (internal nucleophilic substitution) mechanism with retention of stereochemistry. When pyridine is used, it reacts with the chlorosulfite intermediate, and the liberated chloride ion then attacks from the backside in a classic Sₙ2 reaction, leading to inversion of configuration.[2] For the synthesis of this compound from the achiral 2-butyne-1,4-diol, the primary role of a base like pyridine is to neutralize the HCl generated during the reaction.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |

| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of 1,4-dichloro-2-butyne or other byproducts. 3. Loss during Workup: The product is somewhat water-soluble and can be lost during aqueous washes. 4. Degradation: Propargyl alcohols can be sensitive to strong acids and high temperatures. | 1. Monitor Reaction Progress: Use TLC, GC, or NMR to monitor the disappearance of the starting material. If the reaction has stalled, consider a slight increase in temperature or extending the reaction time. 2. Optimize Stoichiometry: Use a slight excess of 2-butyne-1,4-diol relative to thionyl chloride to favor monochlorination. A good starting point is a 1.1:1 to 1.2:1 molar ratio of diol to SOCl₂. 3. Workup Optimization: Saturate the aqueous wash solutions with NaCl to decrease the solubility of the product in the aqueous phase. Perform extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether) multiple times. 4. Temperature Control: Maintain a low reaction temperature (typically -10 to 0 °C) during the addition of thionyl chloride to minimize side reactions. Avoid excessive heating during solvent removal. |

| High Levels of 1,4-Dichloro-2-butyne | 1. Excess Thionyl Chloride: Using a stoichiometric excess of SOCl₂ will drive the reaction towards dichlorination. 2. High Reaction Temperature: Higher temperatures can increase the rate of the second chlorination. 3. Slow Addition of Diol to SOCl₂: This creates localized high concentrations of SOCl₂, favoring dichlorination. | 1. Precise Stoichiometry: Carefully control the stoichiometry, using a slight excess of the diol. 2. Maintain Low Temperature: Conduct the reaction at low temperatures (e.g., -10 to 0 °C). 3. Correct Addition Order: Add the thionyl chloride solution dropwise to a solution of 2-butyne-1,4-diol. This maintains a high concentration of the diol relative to the chlorinating agent. |

| Product is Dark/Discolored | 1. Decomposition: The product or starting material may be degrading due to acidic conditions or heat. 2. Impurities in Starting Materials: The use of old or impure 2-butyne-1,4-diol or thionyl chloride can lead to discoloration. | 1. Neutralize Acid: Use a base like pyridine or triethylamine in the reaction mixture to scavenge the generated HCl. Ensure the workup effectively removes all acidic components. 2. Use Pure Reagents: Use freshly distilled thionyl chloride and high-purity 2-butyne-1,4-diol. |

| Difficulty in Purifying the Product | 1. Similar Boiling Points: The boiling points of this compound and 1,4-dichloro-2-butyne may be close enough to make simple distillation challenging. 2. Thermal Instability: The product may decompose at the temperatures required for atmospheric distillation. | 1. Fractional Distillation under Vacuum: Use a fractional distillation setup under reduced pressure to effectively separate the product from the higher-boiling starting material and the lower-boiling dichloro byproduct. The boiling point of 1,4-dichloro-2-butyne is approximately 165-168 °C at atmospheric pressure, while this compound has a reported boiling point of 90-91 °C at 9.8 Torr.[3] 2. Column Chromatography: If distillation is not effective, silica gel column chromatography can be used for purification. A gradient of ethyl acetate in hexanes is a good starting point for elution. |

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Aprotic solvents such as dichloromethane (DCM), diethyl ether, or toluene are commonly used. DCM is often preferred due to its inertness and ease of removal.

Q2: Should I use a base like pyridine in my reaction? What is its role?

A2: The use of a base like pyridine is highly recommended. Its primary role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[2] This prevents acid-catalyzed side reactions and decomposition of the starting material and product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes. The starting diol is significantly more polar than the mono- and di-chlorinated products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[4][5]

Q4: My final product contains unreacted 2-butyne-1,4-diol. How can I remove it?

A4: 2-Butyne-1,4-diol is a solid with a much higher boiling point (238 °C) than this compound.[6] Therefore, vacuum distillation is an effective method for separation. The diol will remain as a residue in the distillation flask. Alternatively, the diol's higher polarity allows for its removal via column chromatography.

Q5: What are the key safety precautions when working with thionyl chloride?

A5: Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water to release toxic gases (HCl and SO₂).[7] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Ensure all glassware is dry before use. Any excess thionyl chloride should be quenched carefully with a suitable reagent, such as a dilute sodium hydroxide solution, in a controlled manner.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Figure 2: General workflow for the synthesis of this compound.

Materials:

-

2-Butyne-1,4-diol

-

Thionyl chloride (SOCl₂), freshly distilled

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute (e.g., 1 M)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 2-butyne-1,4-diol (1.1 eq) in anhydrous DCM.

-

Add anhydrous pyridine (1.1 eq) to the solution.

-

Cool the mixture to -10 °C using an appropriate cooling bath.

-

In the dropping funnel, prepare a solution of thionyl chloride (1.0 eq) in anhydrous DCM.

-

Add the thionyl chloride solution dropwise to the stirred diol solution, maintaining the internal temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-4 hours. Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a flask containing cold water or ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum fractional distillation.

Protocol 2: Purification by Vacuum Fractional Distillation

Apparatus:

-

A round-bottom flask

-

A fractional distillation column (e.g., Vigreux or packed column)

-

A distillation head with a thermometer

-

A condenser

-

A receiving flask

-

A vacuum source and gauge

Procedure:

-

Set up the fractional distillation apparatus for vacuum distillation.

-

Place the crude this compound in the distillation flask.

-

Slowly reduce the pressure to the desired level (e.g., 10-20 Torr).

-

Begin heating the distillation flask gently.

-

Collect any low-boiling fractions, which may include residual solvent and 1,4-dichloro-2-butyne.

-

The desired product, this compound, will distill at a higher temperature. Collect the fraction that distills at a constant temperature.

-

The high-boiling residue, containing unreacted 2-butyne-1,4-diol, will remain in the distillation flask.

Analytical Characterization

Accurate characterization of the product is crucial to ensure its purity and suitability for subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton, and the two methylene groups. The chemical shifts will be influenced by the adjacent alkyne and chloro/hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The alkynyl carbons will appear in the characteristic region of ~70-90 ppm.[8]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an excellent technique for assessing the purity of the product and identifying any byproducts. The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.[9]

References

-

PubChem. (n.d.). 2-Butyn-1-ol, 4-chloro-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dichloro-2-butyne. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

- Google Patents. (n.d.). Continuous method for producing propargyl chloride.

- Google Patents. (n.d.). Method for producing dichloroalkane compound and production device thereof.

-

Organic Syntheses. (n.d.). 2-Butynoic acid, 4-chloro-, methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol: Roles of ammonia, catalyst pretreatment and kinetic studies. Retrieved from [Link]

-

MDPI. (2023). Synergistic Effects of 2-Butyne-1,4-Diol and Chloride Ions on the Microstructure and Residual Stress of Electrodeposited Nickel. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-chloro-2-butanone.

-

PubChem. (n.d.). 2-Butyn-1-ol, 4-chloro-. National Center for Biotechnology Information. Retrieved from [Link]

-

DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Retrieved from [Link]

-

PubMed. (2022). 2,6-Dichloro-1,4-benzoquinone formation from chlorination of substituted aromatic antioxidants and its control by pre-ozonation in drinking water treatment plant. Retrieved from [Link]

-